molecular formula C27H32O10 B1235173 [(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate CAS No. 53142-46-4

[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate

Cat. No.: B1235173
CAS No.: 53142-46-4
M. Wt: 516.5 g/mol
InChI Key: KECRQSRAHLUNQU-ILTWLPKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spicatin is a sesquiterpene lactone.

Scientific Research Applications

Synthesis of Azuleno-Based Compounds

The synthesis and chemical properties of azuleno-based compounds, which include the aforementioned chemical, have been explored in various studies. For instance, Fujimori et al. (1986) focused on synthesizing new heterocyclic compounds like azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines (Fujimori et al., 1986).

Structural Analysis and Properties

The structural properties of similar compounds have been a subject of interest, leading to deeper insights into their potential applications. For example, Penthala et al. (2014) prepared a compound related to azuleno[4,5-b]furan and performed structural analysis, revealing intramolecular hydrogen bonding (Penthala et al., 2014).

Potential for Derivative Formation

Research by Mironov et al. (2016) into 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles highlights the versatility of such compounds in forming various derivatives, indicating a broad scope for chemical experimentation and application (Mironov et al., 2016).

Extraction and Separation Studies

Uslu (2012) investigated the extraction of Gibberellic acid, a compound structurally similar to the one , from aqueous solutions, demonstrating the practical applications in extraction and purification processes (Uslu, 2012).

Properties

CAS No.

53142-46-4

Molecular Formula

C27H32O10

Molecular Weight

516.5 g/mol

IUPAC Name

[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate

InChI

InChI=1S/C27H32O10/c1-6-16(10-28)25(31)33-11-17(7-2)26(32)36-19-9-27(12-34-27)22-18(35-15(5)29)8-13(3)20(22)23-21(19)14(4)24(30)37-23/h6-8,18-23,28H,4,9-12H2,1-3,5H3/b16-6+,17-7+/t18-,19-,20+,21-,22-,23-,27+/m1/s1

InChI Key

KECRQSRAHLUNQU-ILTWLPKVSA-N

Isomeric SMILES

C/C=C(\CO)/C(=O)OC/C(=C\C)/C(=O)O[C@@H]1C[C@]2(CO2)[C@@H]3[C@@H](C=C([C@@H]3[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC(=O)C

SMILES

CC=C(CO)C(=O)OCC(=CC)C(=O)OC1CC2(CO2)C3C(C=C(C3C4C1C(=C)C(=O)O4)C)OC(=O)C

Canonical SMILES

CC=C(CO)C(=O)OCC(=CC)C(=O)OC1CC2(CO2)C3C(C=C(C3C4C1C(=C)C(=O)O4)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate
Reactant of Route 2
Reactant of Route 2
[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate
Reactant of Route 3
[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate
Reactant of Route 4
Reactant of Route 4
[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate
Reactant of Route 5
Reactant of Route 5
[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate
Reactant of Route 6
Reactant of Route 6
[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate

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